![molecular formula C10H12O2 B049359 4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl- CAS No. 120229-55-2](/img/structure/B49359.png)
4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl-, also known as 6-Acetoxy-3-methyl-4-oxatricyclo[3.3.0.0(2,8)]oct-ane, is a heterocyclic compound with potential applications in the field of medicinal chemistry. This compound belongs to the family of bridged bicyclic compounds and has a unique structure that makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl- is not fully understood. However, it is believed that the compound exerts its anti-inflammatory effects by inhibiting the activity of key enzymes involved in the inflammatory process.
Biochemical and Physiological Effects:
Studies have shown that 4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl- exhibits a range of biochemical and physiological effects. These include anti-inflammatory activity, analgesic effects, and antipyretic effects. The compound has also been shown to exhibit antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl- is its potential as a lead compound for drug development. The compound's unique structure and potential anti-inflammatory activity make it a promising candidate for further research. However, one of the limitations of the compound is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Zukünftige Richtungen
There are several future directions for research on 4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl-. One potential area of research is the development of more efficient synthesis methods for the compound. Another potential direction is the investigation of the compound's potential as a lead compound for the development of new anti-inflammatory drugs. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in the field of medicinal chemistry.
Synthesemethoden
The synthesis of 4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl- can be achieved through several methods. One of the most common methods involves the reaction of 3-methylcyclohexanone with ethyl oxalyl chloride in the presence of triethylamine. The resulting product is then treated with sodium methoxide to yield the desired compound.
Wissenschaftliche Forschungsanwendungen
4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl- has been the subject of several scientific studies due to its potential applications in the field of medicinal chemistry. One of the major areas of research has been the compound's ability to act as a potential anti-inflammatory agent. Studies have shown that the compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
CAS-Nummer |
120229-55-2 |
---|---|
Molekularformel |
C10H12O2 |
Molekulargewicht |
164.2 g/mol |
IUPAC-Name |
1-(3-methyl-4-oxatricyclo[3.3.0.02,8]oct-6-en-3-yl)ethanone |
InChI |
InChI=1S/C10H12O2/c1-5(11)10(2)9-6-3-4-7(12-10)8(6)9/h3-4,6-9H,1-2H3 |
InChI-Schlüssel |
MXHPTABJXJXKEV-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(C2C3C2C(O1)C=C3)C |
Kanonische SMILES |
CC(=O)C1(C2C3C2C(O1)C=C3)C |
Synonyme |
Ethanone, 1-(2a,2b,4a,4b-tetrahydro-2-methyl-2H-1- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.